Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate structure
Methyl 2-hydroxy-1-naphthoate structure
Nombre del producto:Methyl 2-hydroxy-1-naphthoate
Número CAS:947-65-9
MF:C12H10O3
Megavatios:202.206003665924
MDL:MFCD00454146
CID:83247
PubChem ID:598533

Methyl 2-hydroxy-1-naphthoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-hydroxy-1-naphthoate
    • 2-Hydroxy-1-naphthoic acid methyl ester
    • methyl 2-hydroxynaphthalene-1-carboxylate
    • Methyl-2-hydroxy-1-naphthalene carboxylate
    • Methyl 2-hydroxynaphthalenecarboxylate
    • 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxy-1-carbomethoxynaphthalene
    • 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthalenecarboxylate
    • DTXSID80344651
    • Q63409393
    • 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
    • 2-Hydroxy-naphthoic acid, methyl ester
    • AC-24990
    • CS-0097856
    • AKOS002945292
    • AS-7015
    • 947-65-9
    • Oprea1_467520
    • SY021463
    • 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthoate #
    • SCHEMBL1638703
    • DB-057529
    • MFCD00454146
    • MDL: MFCD00454146
    • Renchi: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
    • Clave inchi: LEENMPKUUNPLHM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC

Atributos calculados

  • Calidad precisa: 202.06300
  • Masa isotópica única: 202.062994
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 46.5
  • Recuento de constructos de variantes mutuas: 4
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 80 ºC
  • Punto de ebullición: 330.5℃/760mmHg
  • Punto de inflamación: 142.5°C
  • índice de refracción: 1.642
  • Disolución: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 46.53000
  • Logp: 2.33200
  • Disolución: Not determined

Methyl 2-hydroxy-1-naphthoate Información de Seguridad

Methyl 2-hydroxy-1-naphthoate Datos Aduaneros

  • Código HS:2918290000
  • Datos Aduaneros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Methyl 2-hydroxy-1-naphthoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168496-25g
Methyl 2-hydroxy-1-naphthoate
947-65-9 98%
25g
¥2149.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168496-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 98%
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Apollo Scientific
OR16006-25g
Methyl 2-hydroxynaphthalene-1-carboxylate
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£389.00 2025-02-19
Chemenu
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71820-1g
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eNovation Chemicals LLC
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF941-5g
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947-65-9 95+%
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988.0CNY 2021-07-14
Chemenu
CM141316-5g
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947-65-9 95%
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Ambeed
A223222-5g
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$68.0 2024-05-28

Methyl 2-hydroxy-1-naphthoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols
Mayr, Stefanie ; Zipse, Hendrik, Chemistry - A European Journal, 2021, 27(72), 18084-18092

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; rt
Referencia
Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates
Zhou, Yi-Ming; Ping, Yuan-Ji; Xu, Zhen-Jiang ; Che, Chi-Ming, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  rt; 21 h, rt
1.2 Reagents: Water ;  rt
Referencia
Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid
Krogsgaard-Larsen, Niels; Delgar, Claudia G.; Koch, Karina; Brown, Patricia M. G. E.; Moeller, Charlotte; et al, Journal of Medicinal Chemistry, 2017, 60(1), 441-457

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
1.2 Solvents: Benzene
Referencia
Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts
Citterio, Attilio; Pesce, Luca; Sebastiano, Roberto; Santi, Roberto, Synthesis, 1990, (2), 142-4

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols
Mayr, Stefanie ; Marin-Luna, Marta ; Zipse, Hendrik, Journal of Organic Chemistry, 2021, 86(4), 3456-3489

Synthetic Routes 6

Condiciones de reacción
Referencia
Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)
Shreder, Kevin R.; Lin, Emme C. K.; Wu, Jiangyue; Cajica, Julia; Amantea, Christopher M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ;  24 h, rt
1.2 Reagents: Water ;  rt
Referencia
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes
Companys, Simon; Peixoto, Philippe A.; Bosset, Cyril; Chassaing, Stefan; Miqueu, Karinne; et al, Chemistry - A European Journal, 2017, 23(54), 13309-13313

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species
Rahman, Syed A.; Kabli, Reda A.; El-Tahir, Abdullah B., Journal of the Indian Chemical Society, 1987, 64(8), 483-5

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  > 1 min, rt
1.2 rt → 40 °C
Referencia
A simple and effective method for chemoselective esterification of phenolic acids
Guo, Wei; Li, Junfei; Fan, Ningjuan; Wu, Weiwei; Zhou, Peiwen; et al, Synthetic Communications, 2005, 35(1), 145-152

Synthetic Routes 11

Condiciones de reacción
Referencia
Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription
Xie, Fuchun; Li, Bingbing X.; Xiao, Xiangshu, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 994-998

Synthetic Routes 12

Condiciones de reacción
Referencia
Aromatic hydroxycarboxylic acid alkyl esters
, Federal Republic of Germany, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: 1H-Benzotriazole ,  Thionyl chloride Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 30 min, rt
Referencia
Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids
Katritzky, Alan R.; Singh, Sanjay K.; Cai, Chunming; Bobrov, Sergey, Journal of Organic Chemistry, 2006, 71(9), 3364-3374

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referencia
Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocol
Chakraborti, Asit K.; Nandi), Anindita Basak; Grover, Vikas, Journal of Organic Chemistry, 1999, 64(21), 8014-8017

Synthetic Routes 15

Condiciones de reacción
Referencia
Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
Referencia
Preparation of HIV protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: p-Toluenesulfonic acid Solvents: Pyridine ;  24 h, rt
Referencia
Naphthyl ester synthesis using 1,3-dicyclohexylcarbodiimide
Zengin, Gulay; Huffman, John W., Synthesis, 2004, (12), 1932-1934

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, reflux
Referencia
Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest
Giri, Sanjeevkumar; Basavaraja, K. M., Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  overnight, 60 °C
Referencia
Development of a Photolabile Carbonyl-Protecting Group Toolbox
Yang, Haishen; Zhang, Xin; Zhou, Lei; Wang, Pengfei, Journal of Organic Chemistry, 2011, 76(7), 2040-2048

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  1 h, reflux; reflux → rt
1.2 Reagents: Water
Referencia
N-Phenylpiperidinylbutyl naphthalenecarboxamides as tachykinin receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 2-hydroxy-1-naphthoate Raw materials

Methyl 2-hydroxy-1-naphthoate Preparation Products

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